Methyl 5-((3-Aminobenzyl)oxy)nicotinate
Overview
Description
Methyl 5-((3-Aminobenzyl)oxy)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, with an additional 3-aminobenzyl group linked via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-((3-Aminobenzyl)oxy)nicotinate typically involves the following steps:
Esterification: The initial step involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst to form methyl nicotinate.
Etherification: The methyl nicotinate is then reacted with 3-aminobenzyl alcohol under basic conditions to form the desired ether linkage. This step often employs a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminobenzyl group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, such as the corresponding amine or hydroxylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the ester or ether groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or hydroxylamine derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-((3-Aminobenzyl)oxy)nicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting nicotinic receptors or enzymes involved in nicotinamide metabolism.
Biological Studies: The compound is used in studies investigating the biological activity of nicotinic acid derivatives and their effects on cellular processes.
Chemical Synthesis: It acts as a versatile building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of Methyl 5-((3-Aminobenzyl)oxy)nicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors or enzymes involved in nicotinamide metabolism. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a rubefacient in topical preparations.
3-Aminobenzyl alcohol: A precursor in the synthesis of Methyl 5-((3-Aminobenzyl)oxy)nicotinate, with applications in organic synthesis.
Nicotinic acid: The parent compound, widely known for its role as a vitamin (niacin) and its therapeutic use in lipid-lowering treatments.
Uniqueness: this compound is unique due to the presence of both the nicotinate and aminobenzyl moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for developing novel therapeutic agents and studying the interactions of nicotinic acid derivatives with biological targets.
Properties
IUPAC Name |
methyl 5-[(3-aminophenyl)methoxy]pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)11-6-13(8-16-7-11)19-9-10-3-2-4-12(15)5-10/h2-8H,9,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWSJJKYASGZOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OCC2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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